6-methyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
This compound belongs to a class of chemicals known for their complex molecular structures, which often exhibit a broad range of biological activities and chemical properties. The synthesis and study of such compounds are crucial for developing new materials and pharmaceutical agents.
Synthesis Analysis
The synthesis of compounds related to "6-methyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one" involves multistep chemical reactions, including condensation, cyclization, and functionalization steps. For example, Descours and Festal (1990) described the synthesis of related tricyclic compounds via condensation and subsequent cyclization reactions starting from amino-substituted pyridines (Descours & Festal, 1990).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by multiple fused rings, including imidazo[4,5-c]pyridine and pyrido[1,2-a]pyrimidinone moieties. These structural features are crucial for the compound's chemical behavior and interaction with biological targets. Advanced techniques such as X-ray diffraction analysis are often employed to ascertain the precise molecular configuration, demonstrating various inter- and intramolecular interactions that stabilize the crystalline state of these compounds (Ram et al., 2002).
properties
IUPAC Name |
6-methyl-3-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-10-3-2-4-14-17-7-11(16(23)21(10)14)15(22)20-6-5-12-13(8-20)19-9-18-12/h2-4,7,9H,5-6,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSHOEVDZPSMSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)N3CCC4=C(C3)NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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